molecular formula C16H17N3O3S B5803288 N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide

N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide

Cat. No.: B5803288
M. Wt: 331.4 g/mol
InChI Key: OYXCZEGNNQOAGM-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The presence of these heterocyclic rings contributes to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a morpholine-substituted phenyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Mycobacterium tuberculosis, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase, which is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration . This inhibition disrupts the bacterial respiratory chain, leading to the death of the pathogen.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide is unique due to the presence of both the morpholine and thiophene rings, which contribute to its distinct chemical and biological properties. The combination of these rings allows for specific interactions with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(3-carbamoyl-4-morpholin-4-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c17-15(20)12-10-11(18-16(21)14-2-1-9-23-14)3-4-13(12)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXCZEGNNQOAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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